3-(2-Aminoethyl)pyridine

Catalog No.
S711709
CAS No.
20173-24-4
M.F
C7H10N2
M. Wt
122.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Aminoethyl)pyridine

CAS Number

20173-24-4

Product Name

3-(2-Aminoethyl)pyridine

IUPAC Name

2-pyridin-3-ylethanamine

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4,8H2

InChI Key

NAHHNSMHYCLMON-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CCN

Canonical SMILES

C1=CC(=CN=C1)CCN

Synthesis:

3-(2-Aminoethyl)pyridine has been employed as a building block in the synthesis of various organic molecules. For instance, it served as a precursor in the preparation of functionalized N-heterocyclic carbenes (NHCs) - a class of organocatalysts exhibiting diverse applications in organic synthesis. PubChem, National Institutes of Health: )

3-(2-Aminoethyl)pyridine is an organic compound with the molecular formula C7H10N2. It features a pyridine ring substituted with an aminoethyl group at the third position. The compound is known for its basic properties due to the presence of the amino group and is classified as a primary amine. It appears as a colorless to pale yellow liquid and has a pungent odor. This compound is considered hazardous, causing severe skin burns and eye damage upon exposure .

Typical of amines and heterocyclic compounds. Some notable reactions include:

  • Acylation: The amino group can react with acyl chlorides to form amides.
  • Alkylation: The nitrogen atom can undergo alkylation reactions to form quaternary ammonium salts.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.
  • Complexation: This compound can form coordination complexes with transition metals, which may have applications in catalysis and materials science .

Research indicates that 3-(2-Aminoethyl)pyridine and its analogs exhibit biological activity, particularly as ligands for nicotinic acetylcholine receptors. Studies have shown that these compounds can interact with α4β2 nicotinic cholinergic receptors, suggesting potential implications in neuropharmacology . Additionally, docking studies have demonstrated their ability to interact with various biomolecules, indicating possible therapeutic applications .

Several methods exist for synthesizing 3-(2-Aminoethyl)pyridine:

  • Direct Amination: This method involves the reaction of pyridine derivatives with ethylene diamine or similar reagents under controlled conditions.
  • Catalytic Hydrogenation: Starting from 2-chloropyridine and β-alanine ethyl ester, catalytic hydrogenation can yield 3-(2-Aminoethyl)pyridine .
  • Condensation Reactions: The condensation of pyridine-2-carbaldehyde with 2-aminoethanol can also produce this compound .

3-(2-Aminoethyl)pyridine finds applications in several areas:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and biologically active compounds.
  • Agricultural Chemicals: It may be used in the formulation of pesticides or herbicides due to its reactivity.
  • Research: Utilized in biochemical studies as a ligand for receptor binding assays or as a building block for synthesizing more complex molecules .

Interaction studies involving 3-(2-Aminoethyl)pyridine focus on its binding affinity to different biological targets. For instance, docking studies have revealed its potential interactions with several enzymes and receptors relevant to cancer treatment and neurological disorders . These studies help elucidate the mechanism of action and therapeutic potential of this compound.

Similar Compounds: Comparison

Several compounds share structural similarities with 3-(2-Aminoethyl)pyridine. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2-AminoethylpyridinePyridine derivativeBasic amine properties; used in drug synthesis
4-Amino-1-methylpyridinePyridine derivativeMethyl substitution affects biological activity
3-(Aminopropyl)pyridinePyridine derivativeLonger alkyl chain; different receptor interactions
1-(Pyridin-3-yl)ethanaminePyridine derivativeDifferent position of substitution; varied reactivity

The primary distinction of 3-(2-Aminoethyl)pyridine lies in its specific positioning of the aminoethyl group on the pyridine ring, which influences its biological activity and chemical reactivity compared to other similar compounds.

The compound’s discovery is intertwined with the broader development of pyridine chemistry. Pyridine itself was first isolated from coal tar in 1849 by Thomas Anderson, but systematic exploration of its derivatives began in the early 20th century with the work of Aleksei Chichibabin on pyridine synthesis. 3-(2-Aminoethyl)pyridine likely emerged as part of mid-20th-century efforts to functionalize pyridine for pharmaceutical applications. A 2014 patent (CN104974086A) describes its synthesis via a Michael addition between 2-aminopyridine and ethyl acrylate under acetic acid catalysis, reflecting modern industrial optimization.

Nomenclature and Structural Identity

The compound is systematically named 2-(pyridin-3-yl)ethan-1-amine (IUPAC), with alternative designations including 3-pyridineethanamine and 3-(2-aminoethyl)pyridine. Its structure comprises a pyridine ring substituted at the 3-position by a two-carbon chain terminating in a primary amine (–CH₂–CH₂–NH₂). Key identifiers:

  • CAS Registry Number: 20173-24-4
  • Molecular Formula: C₇H₁₀N₂
  • Molecular Weight: 122.17 g/mol

The amine group’s basicity (pKa ~10.6) and the pyridine ring’s electron-withdrawing nature create a bifunctional reactivity profile, enabling both Lewis base interactions and aromatic substitution.

Significance in Chemical Research

3-(2-Aminoethyl)pyridine serves as:

  • Ligand in Coordination Chemistry: Its amine and pyridyl nitrogen atoms chelate metal ions, forming complexes with Cu(II), Pb(II), and other transition metals.
  • Pharmaceutical Intermediate: Used in synthesizing urea derivatives and macrofilaricidal agents.
  • Building Block for Hybrid Materials: Facilitates the design of lead iodide perovskites with optoelectronic applications.

Overview of Current Applications

Application FieldExamples
Pharmaceutical SynthesisAntifilarial agents, adenosine receptor antagonists
Material Science2D perovskite hybrids[(2-AEP)₂PbI₄], polymer precursors
Coordination ChemistryCu(II)-NO₂ bridged complexes, catalytic intermediates
Analytical ChemistryChromatographic standards

3-(2-Aminoethyl)pyridine is an aminoalkylpyridine compound characterized by a pyridine ring substituted with an ethylamine chain at the 3-position [1]. The compound possesses the molecular formula C₇H₁₀N₂ with a molecular weight of 122.17 grams per mole [2] [3]. The chemical structure consists of a six-membered aromatic pyridine ring containing one nitrogen atom, with a two-carbon aliphatic chain bearing a terminal primary amino group attached to the carbon at position 3 of the pyridine ring [1] [2].

The systematic name for this compound is 2-(pyridin-3-yl)ethan-1-aminium, reflecting its structural configuration [2] [3]. The compound exhibits structural similarity to other pyridyl ethylamine derivatives but differs in the position of substitution on the pyridine ring [4] [5]. The molecular geometry features sp² hybridization at the pyridine nitrogen and sp³ hybridization at both the ethyl carbon atoms and the amino nitrogen [6].

The compound exists as a protonated species under physiological conditions due to the basic nature of both nitrogen atoms present in the structure [1] [2]. The InChI key for 3-(2-aminoethyl)pyridine is NAHHNSMHYCLMON-UHFFFAOYSA-O, providing a unique identifier for this specific molecular configuration [2] [3].

Physical Properties

Melting and Boiling Points

The boiling point of 3-(2-aminoethyl)pyridine has been reported with variations depending on the measurement conditions. Under reduced pressure conditions, the compound exhibits a boiling point of 119-120°C at 19 mmHg [2] [7] [8]. At atmospheric pressure, the boiling point is significantly higher, with values reported at 228.8±15.0°C at 760 mmHg [1]. Alternative measurements under different pressure conditions show a boiling point of 128°C at 24 mmHg [9].

The melting point data for 3-(2-aminoethyl)pyridine shows considerable variation in reported values, which may be attributed to the hygroscopic nature of the compound and different measurement methodologies [1] [9]. Some sources indicate that specific melting point data is not consistently available for this compound in its free base form [2] [10].

Density and Refractive Index

The density of 3-(2-aminoethyl)pyridine at 20°C has been measured as 1.0±0.1 g/cm³ [1]. More precise measurements indicate a specific gravity of 1.04 at 20/20°C conditions [9] [8]. These density values are consistent with the compound's molecular structure and intermolecular hydrogen bonding capabilities.

The refractive index of 3-(2-aminoethyl)pyridine has been determined as 1.5518 [2] [7]. Alternative measurements report a refractive index of 1.54 [9]. These optical properties reflect the compound's aromatic character combined with its aliphatic amino functionality.

Appearance and Physical State

3-(2-aminoethyl)pyridine exists as a colorless to almost colorless clear liquid at room temperature [9] [10]. The compound exhibits an amine-like odor characteristic of primary aliphatic amines [10] [7]. Under standard laboratory conditions, the substance maintains its liquid state with good thermal stability below its boiling point.

The compound demonstrates air sensitivity and hygroscopic properties, requiring storage under inert gas atmosphere to prevent degradation [9] [7]. These characteristics are attributed to the presence of the primary amino group, which can readily interact with atmospheric moisture and carbon dioxide.

Chemical Properties

Reactivity Patterns

3-(2-aminoethyl)pyridine exhibits typical reactivity patterns associated with both pyridine derivatives and primary amines [11] [12]. The compound can participate in nucleophilic substitution reactions through its amino group, forming amide bonds with carboxylic acid derivatives and acyl chlorides [13]. The pyridine nitrogen can undergo protonation and coordination reactions with metal centers, forming stable complexes [14] [11].

The dual nitrogen functionality enables the compound to act as a bidentate ligand in coordination chemistry applications [14]. Research has demonstrated that pyridyl ethylamine derivatives can form stable chelate complexes with various transition metals, with the binding affinity influenced by the electronic properties of the pyridine ring [12].

Stability Characteristics

Under normal storage conditions, 3-(2-aminoethyl)pyridine demonstrates good chemical stability [9] [10]. The compound requires protection from air and moisture due to its hygroscopic nature and susceptibility to oxidation of the amino group [9] [7]. Storage under inert gas atmosphere at temperatures below 15°C is recommended to maintain compound integrity.

The aromatic pyridine ring provides significant stability to the overall molecular structure, while the aliphatic amino chain represents the most reactive and potentially unstable portion of the molecule [9]. Thermal decomposition occurs at elevated temperatures, producing nitrogen oxides, carbon monoxide, and carbon dioxide as primary degradation products [1].

pKa Values and Acid-Base Properties

The acid-base properties of 3-(2-aminoethyl)pyridine are governed by the presence of two basic nitrogen atoms with different electronic environments [15] [6]. The primary amino group exhibits typical aliphatic amine basicity, while the pyridine nitrogen shows the characteristic weak basicity of aromatic amines [15] [6].

Comparative analysis with related pyridyl ethylamine compounds suggests that the primary amino group pKa value falls within the range typical for aliphatic primary amines (approximately 9-11), while the pyridine nitrogen pKa is significantly lower, consistent with aromatic amine behavior [15] [6]. The compound can accept multiple protons under acidic conditions, forming stable ammonium salt derivatives [1] [2].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-(2-aminoethyl)pyridine through characteristic chemical shift patterns [16] [13]. The aromatic protons of the pyridine ring appear in the downfield region, typically between 7-9 parts per million, with distinct coupling patterns reflecting the substitution at the 3-position [16] [13].

The aliphatic chain protons exhibit characteristic chemical shifts, with the methylene group adjacent to the pyridine ring appearing more downfield due to the aromatic deshielding effect compared to the methylene group bearing the amino functionality [16] [13]. The amino protons appear as exchangeable signals, often broadened due to rapid exchange with trace moisture in the solvent system [16].

Infrared Spectroscopy

Infrared spectroscopic analysis of 3-(2-aminoethyl)pyridine reveals characteristic absorption bands corresponding to the functional groups present in the molecule [11] [17]. The primary amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3200-3500 cm⁻¹ region, appearing as both symmetric and asymmetric stretching modes [11].

The aromatic carbon-carbon and carbon-nitrogen stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region, providing fingerprint information for structural identification [17]. Aliphatic carbon-hydrogen stretching vibrations are observed in the 2800-3000 cm⁻¹ range, while carbon-nitrogen stretching of the aliphatic amino group appears around 1000-1200 cm⁻¹ [11] [17].

Mass Spectrometric Analysis

Mass spectrometric analysis of 3-(2-aminoethyl)pyridine provides molecular ion identification and fragmentation pattern information [18] [19]. The molecular ion peak appears at m/z 122, corresponding to the molecular weight of the compound [20]. Characteristic fragmentation patterns include loss of the amino group and various alkyl chain fragmentations [18].

Electron impact ionization typically produces fragment ions through alpha-cleavage adjacent to the nitrogen atoms, resulting in pyridyl cation fragments and aminoalkyl cation species [18] [19]. The base peak in the mass spectrum often corresponds to the pyridinium ion formed through loss of the aminoethyl side chain [18]. High-resolution mass spectrometry provides accurate mass determination for both the molecular ion and major fragment ions, enabling precise structural confirmation [18].

PropertyValueConditionsReference
Molecular Weight122.17 g/mol- [2] [3]
Boiling Point119-120°C19 mmHg [2] [7]
Boiling Point228.8±15.0°C760 mmHg [1]
Density1.04 g/cm³20/20°C [9]
Refractive Index1.551820°C [2] [7]
Physical StateColorless liquidRoom temperature [9] [10]
Molecular FormulaC₇H₁₀N₂- [1] [2]

Laboratory-Scale Preparation Techniques

The transformation of pyridine-3-yl-acetonitrile into 3-(2-aminoethyl)pyridine remains the dominant bench-scale route.

EntryRepresentative catalyst / reagentTypical pressure of hydrogen gasTemperatureSolventTimeIsolated yieldSource
1Slurry of freshly leached Raney nickelfive megapascalseighty-five to ninety degrees Celsiusabsolute ethanolfour hoursninety-two percent [1] [2]
2Raney nickel together with potassium borohydride as transfer-hydrogen donoratmosphericsixty-five degrees Celsius (reflux)anhydrous ethanoltwo hourseighty-eight to ninety-three percent [3]
3Homogeneous cobalt triphos complex activated in situ with triethyl-borohydridefour atmospherestwenty-five to sixty degrees Celsiustrifluoroethanolthree hourseighty-eight percent [4]
4Intermetallic nickel-silicide nanoparticles supported on silicathirty barone hundred degrees Celsiusethanolsix hourseighty-five percent (hetero-aromatic nitriles) [5]
5Electrocatalytic reduction over carbon-supported rhodium in a membrane reactorambientambientaqueous acetonitrile mixturecharge of nine faradays per molequantitative conversion; current efficiency sixty-five percent [6]

Key bench findings

  • Leached Raney nickel retains full activity for at least five consecutive cycles when the alloy is extracted at seventy-five degrees Celsius for seven hours, giving a surface area near twenty square metres per gram [7].
  • Potassium borohydride presents a safer alternative to lithium aluminium hydride; the alcohol solvent quenches excess hydride and suppresses imine coupling, so secondary and tertiary amines remain below three percent [3].
  • Cobalt triphos complexes operate without added ammonia and function at four atmospheres of hydrogen gas, demonstrating high chemoselectivity for the primary amine even in the presence of chloro- and bromo-substituents [4].

Industrial Synthesis Routes

Continuous hydrogenation of pyridine-3-yl-acetonitrile dominates commercial manufacture. Two main reactor concepts are practiced.

Process typeCatalyst compositionReactorHydrogen gas pressureTemperatureLiquid phase make-upSpace–time-yieldSelectivity to primary amineSource
Slurry loopUnsupported sponge cobalt promoted with lithium hydroxide (added continuously as aqueous solution)agitated loop with external heat exchangertwenty-five to sixty barone hundred and twenty to one hundred and fifty degrees Celsiusnitrile feed containing three to eight percent water> six hundred grams · litre⁻¹ · hour⁻¹> ninety-eight percent [8] [9]
Trickle-bedHydrogen-reduced sodium silicate–cobalt oxide extrudatefixed-bed trickle reactorthirty to fifty barone hundred and forty degrees Celsiusnitrile in isopropanol; water content below ten percentfive hundred grams · litre⁻¹ · hour⁻¹> ninety-seven percent [1]
Vapour phasePlatinum supported on alumina (DuPont variant)multitubular gas-phase reactortwo hundred to two hundred and fifty degrees Celsiusthirty barrecycled hydrogen gas with trace ammonianot disclosed> ninety-five percent [10]

Industrial notes

  • Cobalt catalysts are continuously regenerated in situ by maintaining a low concentration of alkali metal hydroxide; this prevents deposition of oligomeric by-products and sustains lifetime beyond eighteen months [8].
  • Heat removal is critical; loop reactors employ high-velocity internal recirculation to maintain isothermal operation while fixed beds rely on multiple passes through parallel shells.
  • Residual cobalt is removed from the crude amine by filtration followed by chelation with iminodiacetic acid resin to below two parts per million, meeting pharmaceutical precursor standards.

Purification and Isolation Methods

  • After completion of hydrogenation, the reaction mixture is flashed to atmospheric pressure; cobalt or nickel fines are separated by pressure leaf filtration while still hot to prevent crystallisation.
  • The filtrate is washed with five percent aqueous hydrochloric acid; the desired amine migrates into the aqueous phase as its hydrochloride salt, leaving unreacted nitrile and secondary amines in the organic phase [8].
  • Basification with thirty-percent aqueous sodium hydroxide frees the base, which is extracted into toluene; solvent is removed under reduced pressure.
  • Final purification is achieved by fractional vacuum distillation (boiling point one hundred and nineteen to one hundred and twenty degrees Celsius at nineteen millimetres of mercury) [11]. Distillation is performed under nitrogen gas to limit air and moisture uptake; the colourless product typically attains purity above ninety-nine percent by gas chromatography.
  • Where a solid intermediate is preferred, the hydrochloride salt is crystallised from isopropanol–ethyl acetate (one to three v/v) and dried at forty degrees Celsius under one millimetre of mercury to constant mass, giving white needles that contain less than three hundred parts per million of water [8].

Green Chemistry Approaches to Synthesis

Recent advances pursue lower energy demand, safer reagents, and minimal waste.

InnovationPrinciple of greennessDemonstrated outcomeSource
Electrocatalytic hydrogenation in a proton-exchange membrane cellReplaces high-pressure molecular hydrogen with in-situ proton reduction powered by renewable electricityQuantitative conversion of pyridine nitriles at ambient temperature; current efficiency sixty-five percent; no metal leaching detected after twenty hours [6] [6]
Nickel-silicide nanocatalystIntermetallic phase resists oxidation and sintering; enables operation at one hundred degrees Celsius and thirty bar instead of two hundred degrees CelsiusEighty-five to eighty-eight percent yields for hetero-aryl nitriles; catalyst retains full activity after twelve months of air exposure [5] [5]
Cobalt nanoparticle catalyst generated in situ from cobalt bromide and sodium triethyl-borohydrideEarth-abundant metal; no ammonia co-feed required; low pressureSelective hydrogenation of aromatic and aliphatic nitriles to primary amines at four atmospheres of hydrogen gas and seventy degrees Celsius [12] [12]
Transfer-hydrogen method using potassium borohydride with catalytic Raney nickel in ethanolEthanol is a benign solvent; avoids high-pressure hydrogen gas; hydride donor is inexpensive and water-stableUp to ninety-three percent isolated yield for aromatic nitriles; secondary amine formation below three percent; reaction complete within two hours [3] [3]

Life-cycle assessments conducted for the cobalt–lithium hydroxide loop process indicate a thirty-five percent reduction in greenhouse-gas emissions when renewable hydrogen gas and closed-loop water recycling are incorporated, compared with historical Raney nickel processes operated at one hundred and eighty degrees Celsius [8].

XLogP3

-0.1

LogP

-0.11 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (15.56%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (84.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-(pyridin-3-yl)ethanamine

Dates

Last modified: 08-15-2023

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